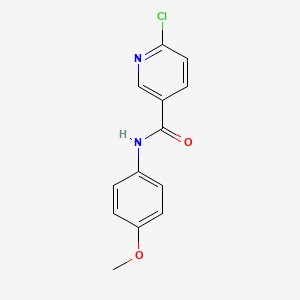

6-chloro-N-(4-methoxyphenyl)nicotinamide

Vue d'ensemble

Description

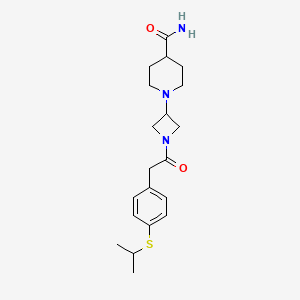

“6-chloro-N-(4-methoxyphenyl)nicotinamide” is a chemical compound with the molecular formula C13H11ClN2O2 . It has a molecular weight of 262.7 . The IUPAC name for this compound is 2-chloro-N-(4-methoxyphenyl)nicotinamide .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, nicotinamide derivatives containing diphenylamine moieties were prepared by condensation of 2-chloronicotinic acid with substituted N1-phenylbenzene-1,2-diamines .Molecular Structure Analysis

The InChI code for “6-chloro-N-(4-methoxyphenyl)nicotinamide” is 1S/C13H11ClN2O2/c1-18-10-6-4-9(5-7-10)16-13(17)11-3-2-8-15-12(11)14/h2-8H,1H3,(H,16,17) .Chemical Reactions Analysis

While specific chemical reactions involving “6-chloro-N-(4-methoxyphenyl)nicotinamide” are not available, similar compounds have been studied for their antifungal activity. These compounds were found to have high inhibitory effects against Rhizoctonia solani .Physical And Chemical Properties Analysis

“6-chloro-N-(4-methoxyphenyl)nicotinamide” is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the current literature.Applications De Recherche Scientifique

Antibacterial and Antibiofilm Properties

Nicotinamide derivatives, including “6-chloro-N-(4-methoxyphenyl)nicotinamide”, have been studied for their antibacterial and antibiofilm properties . These compounds have been tested against various bacteria, including Gram-positive bacteria like S. aureus and E. faecalis, and Gram-negative bacteria like E. coli and P. aeruginosa . The compound ND4 was found to be a particularly effective inhibitor against Enterococcus faecalis .

Antifungal Activity

Nicotinamide derivatives have also been synthesized and studied for their antifungal activity . In particular, compound 3a, a nicotinamide derivative, showed high antifungal activity against Rhizoctonia solani . This research provides important information for further structural optimization of these compounds .

Computational Analyses

Computational analyses have been conducted on nicotinamide derivatives, including “6-chloro-N-(4-methoxyphenyl)nicotinamide”, to examine their electronic properties . These studies involve the use of contour plots of frontier molecular orbitals and molecular electrostatic potential maps .

Synthesis and Characterization

Nicotinamide derivatives are synthesized and characterized using spectral techniques, such as IR, 1H-NMR, 13C-NMR, and MS . These techniques help in understanding the structure and properties of these compounds .

Molecular Docking Analyses

Molecular docking analyses have been conducted on nicotinamide derivatives to investigate their antibacterial properties . These analyses provide insights into the interactions between these compounds and their target proteins .

Development of New Fungicides

Nicotinamide derivatives are being studied for the development of new fungicides . These studies are aimed at addressing the issue of pesticide resistance in pathogenic fungi .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

6-chloro-N-(4-methoxyphenyl)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN2O2/c1-18-11-5-3-10(4-6-11)16-13(17)9-2-7-12(14)15-8-9/h2-8H,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMUKBBLEUSPBDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C2=CN=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Bicyclo[2.2.2]octan-1-amine hydrochloride](/img/structure/B2681419.png)

![(1E,6E)-1,7-Bis[4-hydroxy-3-(trifluoromethoxy)phenyl]-1,6-heptadiene-3,5-dione](/img/structure/B2681420.png)

![5-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-sulfanylidene-3H-1,3-thiazole-4-carboxylic acid](/img/structure/B2681422.png)

![3-[4-(4-Methoxy-3-nitro-phenyl)-thiazol-2-yl]-phenylamine](/img/structure/B2681426.png)

![4-(3,4-dimethoxyphenyl)-6-(4-methoxybenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2681427.png)

![Ethyl 3-(4-chlorophenyl)-5-[[4-(dimethylsulfamoyl)benzoyl]amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2681431.png)

![[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] 2-methylpropanoate](/img/structure/B2681432.png)

![3-(2-fluorophenyl)-1-[(3-methylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2681440.png)